

Purity Analysis of Synthetic 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

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For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of synthetic **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride**, a key intermediate in the synthesis of various pharmaceutical compounds and notably recognized as Ranitidine Impurity F.^{[1][2]} This document outlines common analytical methodologies, potential impurities, and presents a framework for comparing different sources of this compound.

Comparative Purity Analysis

The purity of **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride** is paramount, as impurities can affect the yield and safety profile of the final API. Commercially available products typically offer a purity of 98% or higher.^[3] A comprehensive purity assessment involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.

Below is a table summarizing a representative purity analysis comparing a hypothetical standard batch of **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride** with a batch of lower purity.

Parameter	Standard Purity Batch	Lower Purity Batch	Method of Analysis
Appearance	Off-white to pale yellow solid	Brownish solid	Visual Inspection
Identity	Conforms to reference spectrum	Conforms to reference spectrum	¹ H NMR, ¹³ C NMR, MS
Purity (by HPLC)	≥ 98.0%	95.2%	HPLC-UV
Individual Impurity	Not more than 0.5%	Impurity A: 1.8%	HPLC-UV
Total Impurities	Not more than 1.0%	4.8%	HPLC-UV
Water Content	≤ 0.5%	1.2%	Karl Fischer Titration
Residual Solvents	Meets ICH limits	Ethanol: 800 ppm	Headspace GC-MS
Melting Point	122-125 °C	118-123 °C	Capillary Method

Potential Impurities

Impurities in synthetic **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride** can originate from starting materials, side reactions during synthesis, or degradation. Given its role as a ranitidine impurity, the impurity profile is of significant interest. Potential impurities may include:

- Starting materials: Unreacted furfuryl alcohol, dimethylamine, or formaldehyde.
- By-products of synthesis: Isomers, over-alkylated products, or products of side reactions. The synthesis route involving the reaction of 2-furanmethanol with dimethylamine hydrochloride and formaldehyde, for instance, can lead to products that are challenging to purify.^[4] A different route using bis(dimethylamino)methane is reported to yield a purer product.^[4]
- Degradation products: The furan ring is susceptible to degradation under acidic or oxidative conditions.

Experimental Protocols

Accurate purity determination relies on validated analytical methods. The following are detailed protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

This method is based on established procedures for the analysis of ranitidine and its impurities.

[\[1\]](#)[\[5\]](#)[\[6\]](#)

- Chromatographic System:

- Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

- Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

- Mobile Phase B: Acetonitrile.

- Gradient:

- 0-5 min: 5% B

- 5-25 min: 5% to 40% B

- 25-30 min: 40% to 5% B

- 30-35 min: 5% B

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.

- Detector: UV at 230 nm.

- Sample Preparation:

- Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of 1.0 mg/mL.

- Procedure:
 - Inject 10 μ L of the sample solution into the HPLC system.
 - Record the chromatogram and calculate the area percentage of the main peak and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification

- Instrument: 400 MHz NMR Spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Procedure:
 - Prepare a solution of the sample at a concentration of approximately 10 mg/mL.
 - Acquire ¹H and ¹³C NMR spectra.
 - The chemical shifts and coupling constants should be consistent with the structure of **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride**.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

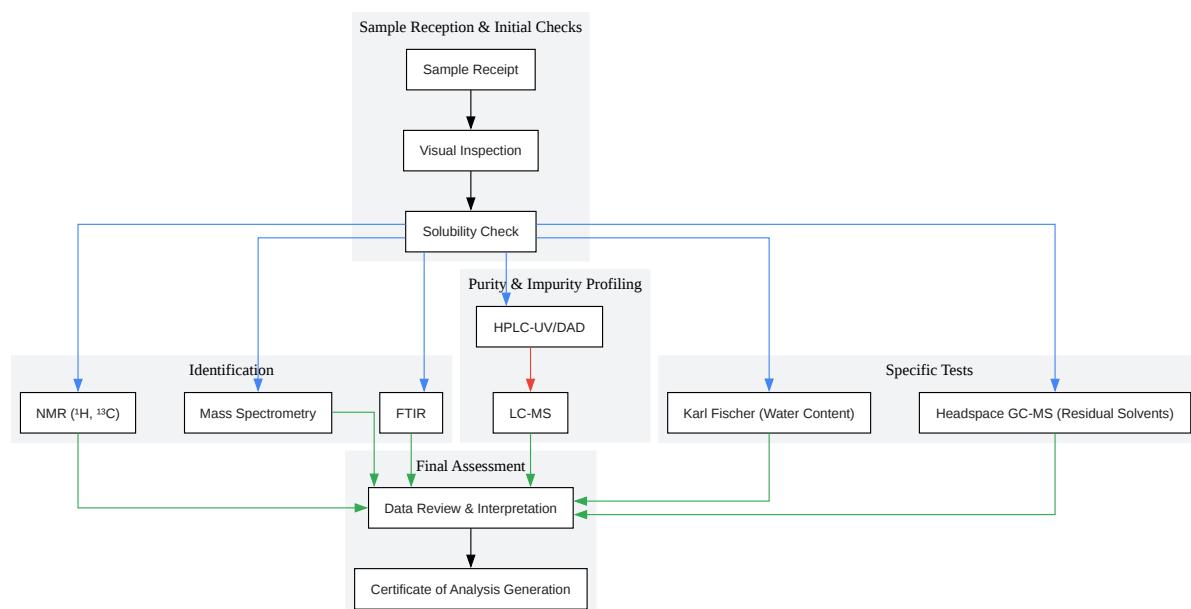
This method is adapted from general procedures for residual solvent analysis in pharmaceutical ingredients.

- Chromatographic System:
 - Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 μ m film thickness.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 5 minutes.

- Ramp: 10 °C/min to 240 °C.
- Hold at 240 °C for 5 minutes.
- Injector Temperature: 250 °C.
- Transfer Line Temperature: 250 °C.
- Ion Source Temperature: 230 °C.
- Sample Preparation (Headspace):
 - Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
 - Add 1 mL of a suitable solvent (e.g., DMSO).
 - Seal the vial.
- Headspace Parameters:
 - Oven Temperature: 80 °C.
 - Loop Temperature: 90 °C.
 - Transfer Line Temperature: 100 °C.
 - Equilibration Time: 15 minutes.
- Procedure:
 - Analyze the headspace gas by GC-MS and identify and quantify any residual solvents against a calibrated standard.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the purity analysis of a synthetic pharmaceutical intermediate like **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride**.



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Caption: Workflow for Purity Analysis.

This comprehensive approach to purity analysis ensures that **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride** meets the stringent quality requirements for its use in pharmaceutical manufacturing. By employing a suite of orthogonal analytical techniques, researchers can confidently assess the purity and impurity profile of this critical intermediate.

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